

o-Nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Nitrobenzenesulfonyl chloride*

Cat. No.: *B045322*

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CAS Number: 1694-92-4

Introduction

o-Nitrobenzenesulfonyl chloride, also known as **2-nitrobenzenesulfonyl chloride** or nosyl chloride (NsCl), is a highly versatile reagent in modern organic synthesis. Its primary role is as a protecting group for primary and secondary amines, offering a unique combination of stability and facile cleavage under mild conditions. This attribute makes it particularly valuable in the multi-step synthesis of complex molecules, such as peptides and pharmaceuticals. This technical guide provides an in-depth overview of o-nitrobenzenesulfonyl chloride, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the synthesis of biologically active compounds.

Chemical and Physical Properties

o-Nitrobenzenesulfonyl chloride is a light yellow crystalline powder.^[1] It is sensitive to moisture and should be handled and stored accordingly to maintain its reactivity.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1694-92-4	[2]
Molecular Formula	C6H4ClNO4S	[2]
Molecular Weight	221.62 g/mol	[2]
Appearance	White to yellowish-brown crystalline powder	[2]
Melting Point	63-67 °C	[3]
Solubility	Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water.	[4]
Density	~1.6 g/cm ³	[1]

Spectral Data

Type	Key Peaks/Signals	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.27, 7.95, 7.91, 7.89	[5]
Mass Spectrum (MS)	Molecular Ion (M ⁺): 221 m/z, Base Peak: 186 m/z	[5] [6]
Infrared (IR)	Strong characteristic bands for sulfonyl chlorides are expected around 1370-1410 cm ⁻¹ and 1166-1204 cm ⁻¹ .	[6]

Synthesis of o-Nitrobenzenesulfonyl Chloride

The most common laboratory and industrial synthesis of o-nitrobenzenesulfonyl chloride involves the chlorination of di-o-nitrophenyl disulfide.[\[1\]](#)

Experimental Protocol: Synthesis from Di-o-nitrophenyl Disulfide

This protocol is adapted from Organic Syntheses.[\[7\]](#)

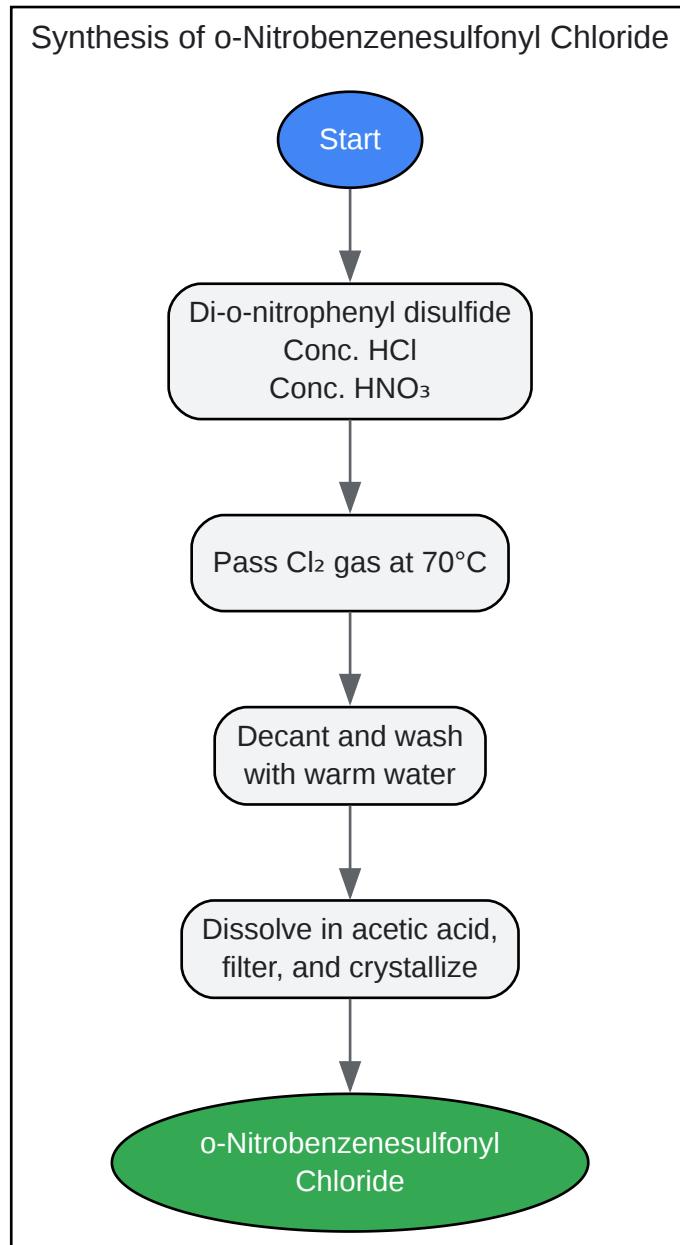
Materials:

- Di-o-nitrophenyl disulfide
- Concentrated hydrochloric acid (sp. gr. 1.18)
- Concentrated nitric acid (sp. gr. 1.42)
- Chlorine gas
- Glacial acetic acid
- Concentrated ammonium hydroxide (sp. gr. 0.90)
- Water

Procedure:

- In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid.[\[7\]](#)
- Pass a stream of chlorine gas into the mixture at a rate of about two bubbles per second and warm the solution on a steam bath to 70°C.[\[7\]](#)
- Continue heating and the addition of chlorine for one hour after the disulfide has melted.[\[7\]](#)
- Separate the sulfonyl chloride from the supernatant liquid by decantation and wash it with two 300-cc portions of warm water (70°C).[\[7\]](#)
- Allow the product to solidify and drain the water as completely as possible.[\[7\]](#)

- Dissolve the washed chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter the solution by suction.[7]
- Chill the filtrate in cold water and stir vigorously to induce crystallization.[7]
- Triturate the mixture with 1 L of cold water and decant. Repeat this process twice.[7]
- Add 1 L of cold water and 10 cc of concentrated ammonium hydroxide with stirring.[7]
- Collect the crystals on a filter, wash with 200 cc of water, and allow them to air dry. The yield is approximately 240 g (84% of the theoretical amount).[7]



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Synthesis of o-Nitrobenzenesulfonyl Chloride.

Application in Amine Protection (Nosylation)

The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group for primary and secondary amines. It is stable to a wide range of acidic and basic conditions.[1]

Experimental Protocol: Nosylation of a Primary Amine

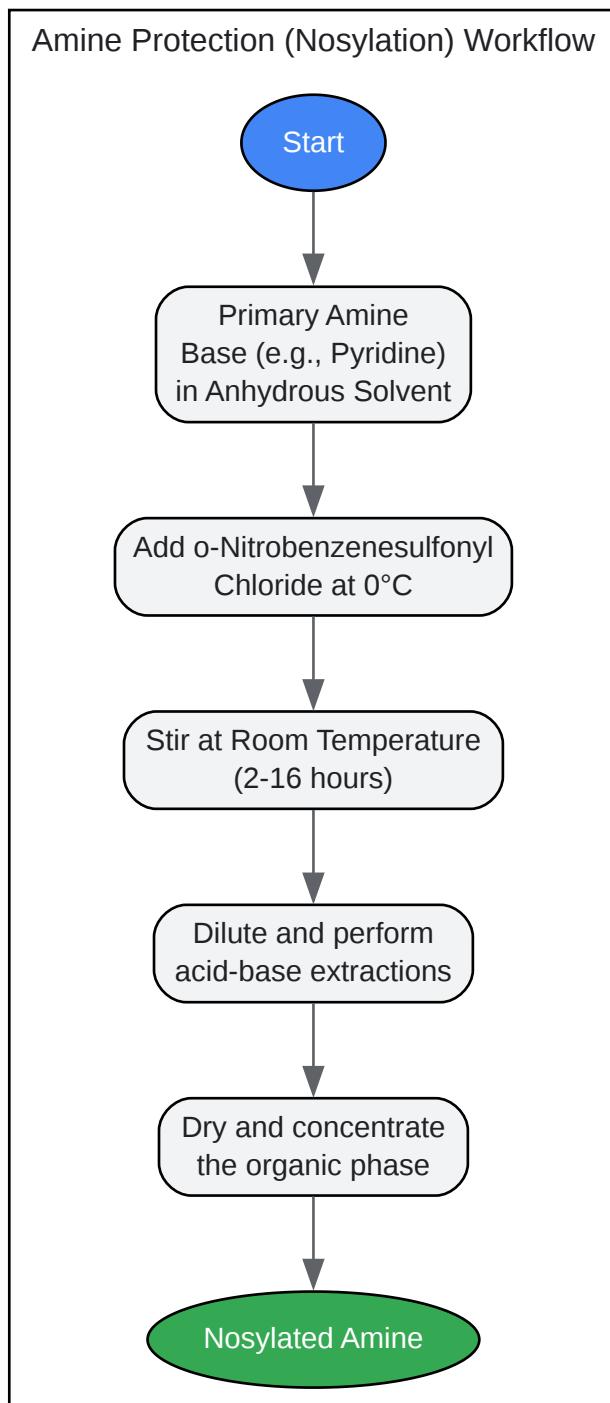
Materials:

- Primary amine (1.0 eq)
- o-Nitrobenzenesulfonyl chloride (1.1 eq)
- Pyridine or Triethylamine (1.5 - 2.0 eq)
- Anhydrous Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF)
- 1M HCl solution
- Saturated NaHCO_3 solution
- Brine
- Anhydrous MgSO_4 or Na_2SO_4

Procedure:

- Dissolve the primary amine in anhydrous CH_2Cl_2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
- Add o-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with CH_2Cl_2 .
- Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO_3 solution (1x), and brine (1x).

- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to obtain the nosylated amine.



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General workflow for amine protection (Nosylation).

Deprotection of Nosyl-Protected Amines

A key advantage of the nosyl group is its selective removal under mild conditions using thiol-based nucleophiles.^[8]

Experimental Protocol: Deprotection using Thiophenol

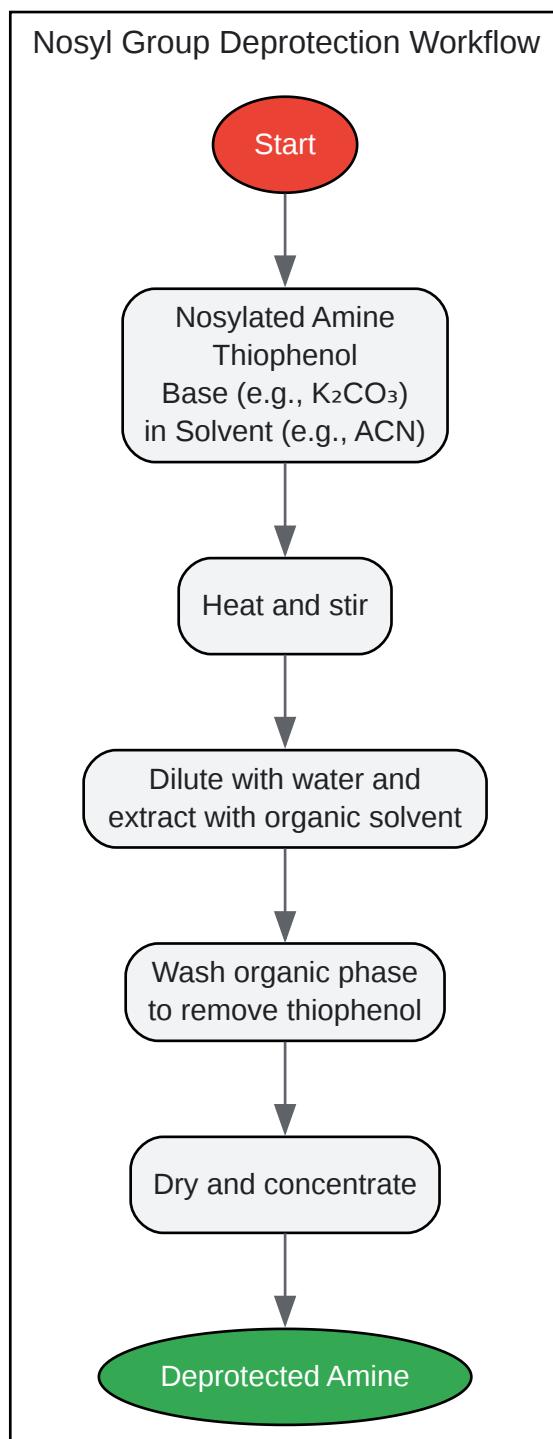
This protocol is adapted from the Fukuyama amine synthesis.^[8]

Materials:

- Nosylated amine (1.0 eq)
- Thiophenol (2.5 eq)
- Potassium carbonate (K_2CO_3) or Potassium hydroxide (KOH)
- Acetonitrile or Dimethylformamide (DMF)

Procedure:

- In a round-bottomed flask, dissolve the nosylated amine in acetonitrile or DMF.
- Add thiophenol (2.5 eq) to the solution.
- Add potassium carbonate (2.5 eq) to the stirred mixture.
- Heat the reaction mixture (e.g., to 50°C) and monitor its progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and dilute it with water.
- Extract the aqueous mixture with an organic solvent such as CH_2Cl_2 or ethyl acetate (3x).
- Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the deprotected amine.



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General workflow for nosyl group deprotection.

Role in the Synthesis of Biologically Active Molecules

While o-nitrobenzenesulfonyl chloride itself is not directly involved in signaling pathways, it is a critical reagent for the synthesis of various biologically active molecules, including pharmaceuticals. The nosyl protecting group strategy has been employed in the synthesis of complex natural products and drug candidates. For instance, p-nitrobenzenesulfonyl chloride, a related compound, is an important intermediate in the preparation of drugs of the sulfanilamide series.^[9] The Fukuyama amine synthesis, which relies on the nosyl group, is a powerful method for preparing secondary amines, which are common structural motifs in many pharmaceuticals.^[8]

Conclusion

o-Nitrobenzenesulfonyl chloride is an indispensable tool for chemists in research and drug development. Its utility as an amine-protecting group, characterized by its robustness and mild cleavage conditions, facilitates the efficient synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this versatile reagent.

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